1H-pyrazole-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

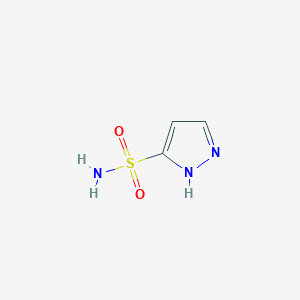

1H-pyrazole-3-sulfonamide is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a sulfonamide group at position 3. This compound is part of the pyrazole family, which has garnered significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

作用機序

Target of Action

1H-Pyrazole-3-sulfonamide is a derivative of pyrazole, a class of compounds that have been found to exhibit a wide range of biological activities Sulfonamide analogs of indole, a similar compound, have been reported to exhibit strong antimicrobial actions .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . Sulfonamides, for instance, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, eventually inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of physiological and pharmacological activities . For instance, the iodine molecule catalyzes two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction involving 1,2-diphenyldisulfide .

Pharmacokinetics

A study on pyrazole derivatives as egfr inhibitors utilized pharmacokinetics profiling in the identification of lead candidates .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects, including antiproliferative activities .

Action Environment

It’s known that the synthesis of pyrazole derivatives can be influenced by various factors, including the use of resinous, nontoxic, thermally stable, and cost-effective amberlyst-70 as a heterogeneous catalyst .

生化学分析

Biochemical Properties

1H-Pyrazole-3-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific substituents present at positions N1, C3, C4, C5, and C6 . The compound’s ability to donate and accept hydrogen bonds, due to the presence of two dissimilar and adjacent nitrogen atoms, allows it to establish intermolecular interactions, either among pyrazole molecules themselves or between pyrazoles and neighboring molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of significant interest. Some pyrazole-sulfonamide derivatives have shown antiproliferative activity against certain cell lines, such as HeLa and C6, indicating potential influences on cell function . These effects could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and multifaceted. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form hydrogen bonds can facilitate its interactions with various biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: 1H-pyrazole-3-sulfonamide can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds . Another practical method is the 1,3-dipolar cycloaddition reaction, which provides highly substituted pyrazoles . These reactions typically require specific catalysts and conditions to achieve high yields and regioselectivity.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency and sustainability of the synthesis process .

化学反応の分析

Types of Reactions: 1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

科学的研究の応用

1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:

類似化合物との比較

- 1H-pyrazole-4-sulfonamide

- 1H-pyrazole-5-sulfonamide

- 1H-pyrazole-3-carboxamide

Uniqueness: 1H-pyrazole-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits enhanced stability and selectivity in enzyme inhibition .

生物活性

1H-pyrazole-3-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known as pyrazole sulfonamides, which are characterized by their sulfonamide functional group attached to a pyrazole ring. These compounds have been studied for various pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes:

- Anticancer Activity : Recent studies have shown that derivatives of pyrazole sulfonamides can induce cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that certain derivatives led to G0/G1 phase arrest in colon cancer cell lines (HCT-116 and HT-29), indicating their potential as anticancer agents .

- Antimicrobial Properties : Pyrazole sulfonamides have exhibited significant antimicrobial activity against various pathogens. In vitro studies indicated promising results against bacteria and fungi, suggesting their utility in treating infections .

- Antioxidant Effects : Some derivatives have shown strong antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Antiproliferative Activity

A study focused on synthesizing new pyrazole-4-sulfonamide derivatives reported their antiproliferative effects against U937 cells. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo assay. Notably, these compounds did not exhibit significant cytotoxicity at lower concentrations, highlighting their selective action against tumor cells without harming normal cells .

Case Studies

- Study on Colon Cancer Cells : The antiproliferative effects of diphenyl pyrazole carboxamide derivative (compound 11) were evaluated against colon cancer cells. Results indicated a significant increase in autophagy markers and cell death through apoptosis mechanisms after treatment with this derivative .

- Antimicrobial Activity Assessment : Various pyrazole sulfonamides were screened for antimicrobial activity against common pathogens. Compounds such as 4e and 4g demonstrated remarkable efficacy against Gram-positive and Gram-negative bacteria, making them candidates for further development in infectious disease treatment .

Data Table: Biological Activities of this compound Derivatives

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 11 | Anticancer (colon) | 15.2 | Cell cycle arrest (G0/G1) |

| Compound 4e | Antimicrobial | 12.5 | Inhibition of bacterial growth |

| Compound 4g | Antioxidant | 10.0 | Scavenging free radicals |

特性

IUPAC Name |

1H-pyrazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6)(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJVQKDTVCDSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。